molecular formula C17H19BrN2O3S B3502597 N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide

N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide

Cat. No.: B3502597
M. Wt: 411.3 g/mol
InChI Key: GUKPWYMQPHTFFL-UHFFFAOYSA-N
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Description

N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group, a thiophene ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acylation: The acylation of the brominated phenoxy compound with thiophene-2-carbohydrazide is carried out using an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Hydrazide Formation: The final step involves the formation of the carbohydrazide moiety through the reaction of the acylated intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

While specific industrial production methods for N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbohydrazide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide has found applications in several areas of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromo-substituted phenoxy group and thiophene ring may interact with enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-tert-butylphenoxy)-N-(2-furanylmethyl)acetamide
  • 2-bromo-4-tert-butylphenyl N-(4-(methylthio)phenyl)carbamate
  • 2-bromo-4-(tert-butyl)phenyl N-(3-chloro-2-methylphenyl)carbamate

Uniqueness

N’-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide is unique due to its combination of a bromo-substituted phenoxy group, a thiophene ring, and a carbohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-17(2,3)11-6-7-13(12(18)9-11)23-10-15(21)19-20-16(22)14-5-4-8-24-14/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKPWYMQPHTFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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